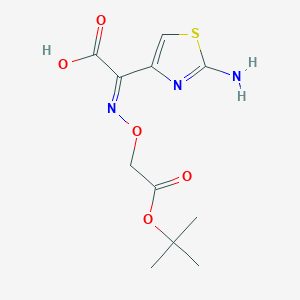

![molecular formula C6H6N2O2S B574585 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid CAS No. 193538-16-8](/img/structure/B574585.png)

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

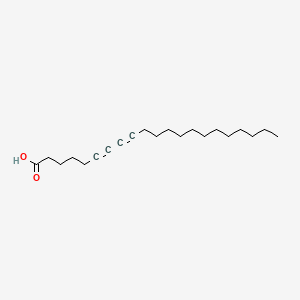

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a chemical compound with the molecular formula C6H6N2O2S . It has a molecular weight of 170.19 g/mol . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of 2,3-dihydroimidazo[2,1-b][1,3]thiazoles has been described in the literature . A series of saturated dihydroimidazo[2,1-b]thiazoles were synthesized to understand the structure-activity relationship .Molecular Structure Analysis

The molecular structure of this compound includes a 2,3-dihydroimidazo[2,1-b][1,3]thiazole ring attached to a carboxylic acid group . The compound has a complexity of 187 and a topological polar surface area of 80.4 Ų .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, related compounds have been synthesized to understand the structure-activity relationship .Physical and Chemical Properties Analysis

The compound has a molecular weight of 170.19 g/mol, an exact mass of 170.01499861 g/mol, and a monoisotopic mass of 170.01499861 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .Scientific Research Applications

Synthetic and Biological Importance of 2-(thio)ureabenzothiazoles

The synthesis of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole derivatives demonstrates their significant role in medicinal chemistry due to their broad spectrum of biological activities. These compounds, including 2-(thio)ureabenzothiazoles, have shown promise in various pharmacological applications. Frentizole, a derivative of this class, is utilized in the treatment of rheumatoid arthritis and systemic lupus erythematosus. Moreover, compounds like Bentaluron and Bethabenthiazuron serve as commercial fungicides and herbicides. The review emphasizes the potential therapeutic benefits of these compounds across a wide range of biological activities, suggesting their importance in the development of new pharmacophores (Rosales-Hernández et al., 2022).

Fascinating Chemistry of Benzimidazole and Benzthiazole Derivatives

A comprehensive review of the chemistry of benzimidazole and benzthiazole derivatives, including those related to 2,3-Dihydroimidazo[2,1-b][1,3]thiazole, outlines their versatile applications across different branches of chemistry. These compounds are known for their varied protonated and/or deprotonated forms, complex structures, and significant biological and electrochemical activities. The review identifies areas of potential interest for future investigations, suggesting these compounds as promising candidates for further exploration in scientific research (Boča et al., 2011).

Synthetic Approaches and Biological Applications of Azolylthiazoles

The review on synthetic approaches and biological applications of azolylthiazoles, which are closely related to 2,3-Dihydroimidazo[2,1-b][1,3]thiazole derivatives, highlights their importance in developing new treatments and drugs. These compounds exhibit a range of biological activities, underscoring their potential in medicinal chemistry and drug development. The review focuses on the classification based on the type of azole ring linked to the thiazole, presenting a new avenue for the discovery of bioactive compounds with diverse pharmacological effects (Ibrahim, 2011).

Future Directions

Properties

IUPAC Name |

2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c9-5(10)4-3-7-6-8(4)1-2-11-6/h3H,1-2H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECVWJUSYJVNEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC=C(N21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40665339 |

Source

|

| Record name | 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193538-16-8 |

Source

|

| Record name | 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4h-[1,3,5]Oxadiazino[3,4-a]benzimidazole](/img/structure/B574515.png)

![1H-Naphtho[2,3-D]imidazole-1,2-diamine](/img/structure/B574517.png)

![4-[Methoxy(3-pyridinyl)methyl]-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-6-ol](/img/structure/B574518.png)